![molecular formula C7H18ClN B3280579 5-Methyl-2-hexylamine hydrochloride CAS No. 71776-71-1](/img/structure/B3280579.png)
5-Methyl-2-hexylamine hydrochloride
Overview
Description
5-Methyl-2-hexylamine, also known as 1,4-Dimethylpentylamine or 2-Amino-5-methylhexane , is a chemical compound with the formula C7H17N . It is an aliphatic amine . The compound is one of the isomeric amines of hexane .
Synthesis Analysis
Methylhexanamine, a compound similar to 5-Methyl-2-hexylamine, is synthesized by reacting 4-methylhexan-2-one with hydroxylamine, which converts the 4-methylhexan-2-one to 4-methylhexan-2-one oxime. This is then reduced via catalytic hydrogenation, and the resulting methylhexanamine can be purified by distillation .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-hexylamine is represented by the formula C7H17N . The IUPAC name for this compound is 4-Methylhexan-2-amine .Chemical Reactions Analysis
Amines, such as 5-Methyl-2-hexylamine, react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts .Mechanism of Action
Target of Action
5-Methyl-2-hexylamine hydrochloride, also known as Methylhexanamine , is an indirect sympathomimetic drug . It primarily targets the sympathetic nervous system, which plays a crucial role in the body’s “fight or flight” response .
Biochemical Pathways
The compound affects the adrenergic system, a part of the nervous system that uses adrenaline as a neurotransmitter . The downstream effects include increased cardiac output and metabolic rate .
Pharmacokinetics
The pharmacokinetic properties of Methylhexanamine include an elimination half-life of approximately 8.5 hours . This suggests that the compound is metabolized and excreted relatively slowly, which could impact its bioavailability .
Action Environment
Environmental factors such as diet, physical condition, and concurrent use of other substances can influence the action, efficacy, and stability of Methylhexanamine . For example, taking the compound with caffeine, another stimulant, can enhance its effects .
Safety and Hazards
properties
IUPAC Name |
5-methylhexan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)4-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFACDGAMVQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71776-71-1 | |
Record name | 2-Hexanamine, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71776-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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